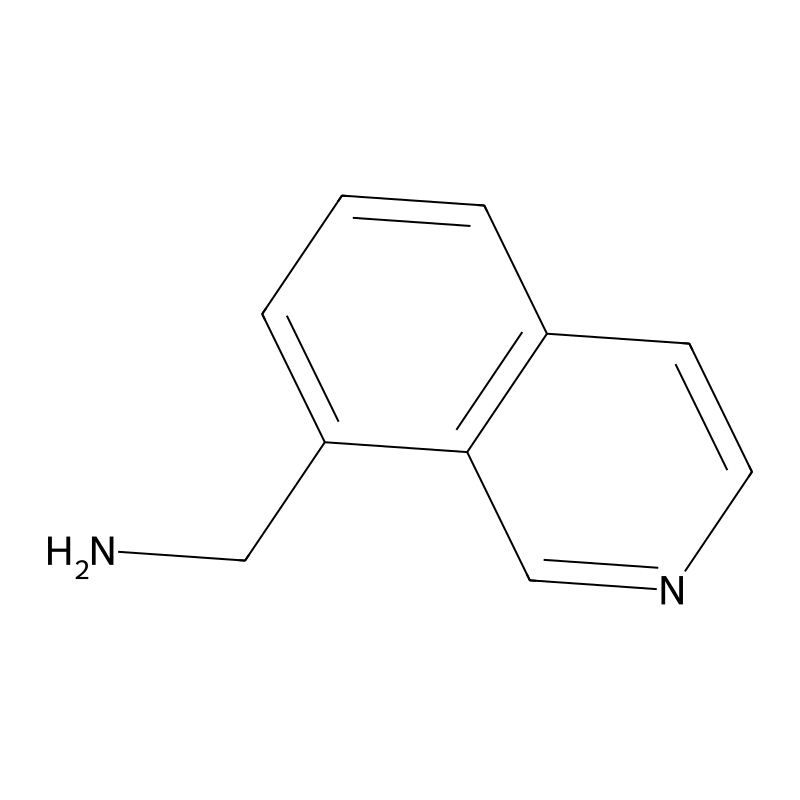

Isoquinolin-8-ylmethanamine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Synthesis of Copper (II) Complexes

Scientific Field: Medicinal Chemistry

Summary of the Application: Isoquinolin-8-ylmethanamine is used in the synthesis of Copper (II) complexes.

Cytotoxic Activity Against Human Cancer Cell Lines

Scientific Field: Oncology

Summary of the Application: Isoquinoline alkaloids, including Isoquinolin-8-ylmethanamine, have been studied for their cytotoxic activity against human cancer cell lines, including melanoma and squamous cell carcinoma. This research is part of a broader effort to harness the potential of these compounds in cancer drug discovery.

Methods of Application or Experimental Procedures: The investigation involved in vitro cell viability assays using various cancer cell lines and normal skin fibroblasts as control cells.

Results or Outcomes: The tested alkaloids and extracts exhibited promising cytotoxic effects, showing higher potency than standard chemotherapeutic drugs.

Synthesis of Isoquinoline Derivatives

Scientific Field: Organic Chemistry

Summary of the Application: Isoquinolin-8-ylmethanamine is used in the synthesis of isoquinoline and its derivatives.

Neuroprotective Effects

Scientific Field: Neurology

Summary of the Application: Isoquinoline alkaloids, including Isoquinolin-8-ylmethanamine, have been studied for their neuroprotective effects.

Methods of Application or Experimental Procedures: The investigation involved assessing the neuroprotective effects of isoquinoline alkaloids and herbal extracts against neuronal injury and apoptosis, which are important causes of many neurodegenerative diseases.

Results or Outcomes: The results indicated that isoquinoline alkaloids may have pharmacological activities for treating neurodegenerative diseases.

Isoquinolin-8-ylmethanamine is a chemical compound with the molecular formula and a molecular weight of 158.20 g/mol. It belongs to the isoquinoline family, characterized by a bicyclic structure containing a fused benzene and pyridine ring. This compound is notable for its potential applications in medicinal chemistry and organic synthesis due to its unique structural features.

Research indicates that isoquinolin-8-ylmethanamine exhibits biological activity by interacting with specific enzymes and receptors. Its mechanism of action involves modulation of neurotransmitter systems, which may have implications for neurological disorders . Additionally, it has shown potential as an inhibitor for certain cytochrome P450 enzymes, suggesting its role in drug metabolism .

Isoquinolin-8-ylmethanamine can be synthesized through various methods, including:

- Cyclization Reactions: Starting from appropriate precursors, cyclization can yield isoquinoline derivatives that are subsequently converted to isoquinolin-8-ylmethanamine.

- Alkylation Methods: Utilizing alkylating agents under specific conditions can facilitate the introduction of the methanamine group into the isoquinoline structure .

- Catalytic Processes: Employing metal-catalyzed reactions allows for efficient formation of the compound from simpler starting materials .

Isoquinolin-8-ylmethanamine finds applications across several domains:

- Medicinal Chemistry: Its derivatives may serve as potential therapeutic agents for treating neurological disorders and other diseases.

- Organic Synthesis: The compound acts as an intermediate in the synthesis of more complex organic molecules.

- Research: It is used in studies exploring enzyme interactions and drug metabolism due to its biological activity.

Isoquinolin-8-ylmethanamine shares structural similarities with several other compounds in the isoquinoline family. Below is a comparison highlighting its uniqueness:

| Compound Name | Molecular Formula | Similarity Index |

|---|---|---|

| Isoquinolin-1-ylmethanamine | C₁₀H₁₁N₂ | 0.88 |

| (4-(Pyridin-2-yl)phenyl)methanamine | C₁₁H₁₃N₂ | 0.84 |

| 5-Phenylpicolinimidamide | C₁₁H₁₂N₄ | 0.82 |

| (4-Methylpyridin-2-yl)methanamine | C₁₁H₁₃N₂ | 0.81 |

Isoquinolin-8-ylmethanamine is unique due to its specific substitution pattern on the isoquinoline ring, which influences its biological activity and interaction profile compared to these similar compounds.

Traditional synthetic approaches to isoquinolin-8-ylmethanamine rely on established heterocyclic formation methodologies that have been refined over decades of organic chemistry research [1] [2]. The Pomeranz-Fritsch synthesis represents one of the most fundamental approaches, involving the acid-catalyzed cyclization of benzalaminoacetals to construct the isoquinoline core structure [2] [3]. This method begins with the condensation of benzaldehyde derivatives with 2,2-dialkoxyethylamine, followed by treatment with concentrated sulfuric acid at elevated temperatures to promote cyclization [4] [5].

The Pictet-Spengler reaction offers an alternative pathway for constructing tetrahydroisoquinoline intermediates that can be subsequently aromatized to yield the desired isoquinoline framework [6] [7]. This approach involves the condensation of beta-arylethylamines with aldehydes under acidic conditions, generating tetrahydroisoquinoline products through intramolecular cyclization [6]. The reaction proceeds through imine formation followed by electrophilic aromatic substitution to close the heterocyclic ring.

The Bischler-Napieralski reaction provides another classical route to isoquinoline derivatives through the cyclization of beta-arylethylamides using dehydrating agents such as phosphorus oxychloride or phosphorus pentoxide [7] [8]. This method typically requires elevated temperatures and results in the formation of 3,4-dihydroisoquinoline intermediates that can be oxidized to the fully aromatic system [7].

Table 2.1: Traditional Synthesis Methods for Isoquinoline Core Construction

| Method | Starting Materials | Reaction Conditions | Typical Yields | Key Advantages |

|---|---|---|---|---|

| Pomeranz-Fritsch | Benzaldehyde + aminoacetal | Concentrated sulfuric acid, 100°C | 60-80% | Direct isoquinoline formation |

| Pictet-Spengler | Beta-arylethylamine + aldehyde | Acid catalyst, room temperature | 70-90% | Mild conditions |

| Bischler-Napieralski | Beta-arylethylamide | Phosphorus oxychloride, reflux | 65-85% | High functional group tolerance |

Silver-catalyzed cyclization of 2-alkynyl benzyl azides has emerged as a modern adaptation of traditional cyclization chemistry, offering efficient access to substituted isoquinolines under relatively mild conditions [9]. This method proceeds through silver-mediated activation of the alkyne functionality, followed by intramolecular nucleophilic attack and subsequent rearrangement to form the isoquinoline product.

Palladium-Catalyzed Carbonylation Strategies

Palladium-catalyzed carbonylation reactions have revolutionized the synthesis of isoquinolin-8-ylmethanamine derivatives by enabling the direct incorporation of carbonyl functionality into the heterocyclic framework [10] [11]. These methodologies utilize carbon monoxide as a C1 building block, allowing for the efficient construction of complex molecular architectures through metal-mediated insertion processes [12].

The aminocarbonylation of isoquinoline derivatives represents a particularly powerful approach, utilizing chloroform as a carbon monoxide surrogate in specialized reactor systems [10] [11]. This methodology employs a two-chamber reactor configuration where chloroform undergoes hydrolysis in one chamber to generate carbon monoxide ex situ, which subsequently participates in palladium-catalyzed carbonylation reactions in the second chamber [10]. The use of chloroform as a carbon monoxide precursor eliminates the safety concerns associated with direct carbon monoxide gas handling while maintaining high synthetic efficiency.

Palladium acetate combined with bidentate phosphine ligands such as Xanthos has proven particularly effective for aminocarbonylation reactions involving isoquinoline substrates [13]. These catalyst systems operate under mild conditions, typically requiring temperatures between 80-120°C and reaction times of 2-8 hours to achieve complete conversion [13]. The choice of ligand significantly influences both the reaction rate and selectivity, with bidentate ligands generally providing superior performance compared to monodentate alternatives.

Table 2.2: Palladium-Catalyzed Carbonylation Reaction Conditions

| Catalyst System | Temperature (°C) | Pressure (atm) | Reaction Time (h) | Yield Range (%) | Substrate Scope |

|---|---|---|---|---|---|

| Palladium acetate/Xanthos | 100-120 | 1.5-2.0 | 4-8 | 75-89 | Aromatic amines |

| Palladium chloride/triphenylphosphine | 80-100 | 1.0-1.5 | 6-12 | 65-82 | Aliphatic amines |

| Palladium acetate/diphenylphosphinoferrocene | 90-110 | 1.2-1.8 | 3-6 | 70-85 | Mixed substrates |

The carbonylative Sonogashira reaction represents another significant advancement in palladium-catalyzed synthesis, enabling the simultaneous formation of carbon-carbon and carbon-nitrogen bonds through cascade processes [14]. This methodology combines alkyne coupling with carbonyl insertion and cyclization to generate complex polycyclic isoquinoline derivatives in a single synthetic operation [14].

Recent developments in carbonylation chemistry have focused on the utilization of biomass-derived solvents as environmentally sustainable reaction media [13]. Gamma-valerolactone, ethyl levulinate, and 2-methyltetrahydrofuran have been successfully employed as green alternatives to traditional organic solvents, demonstrating comparable reactivity while reducing environmental impact [13].

Buchwald-Hartwig Amination in Isoquinoline Functionalization

The Buchwald-Hartwig amination reaction has emerged as a cornerstone methodology for the functionalization of isoquinoline derivatives, particularly in the synthesis of isoquinolin-8-ylmethanamine [15] [16]. This palladium-catalyzed cross-coupling reaction enables the formation of carbon-nitrogen bonds between aryl halides and amines under relatively mild conditions, providing access to a diverse array of aminoisoquinoline derivatives [15].

The mechanism of Buchwald-Hartwig amination involves oxidative addition of the aryl halide to palladium(0), followed by coordination and deprotonation of the amine nucleophile, and finally reductive elimination to form the carbon-nitrogen bond [15]. The choice of ligand is critical for achieving high yields and selectivity, with sterically demanding phosphine ligands such as 2-dicyclohexylphosphino-2',6'-dimethoxybiphenyl (S-Phos) and 2-dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (X-Phos) demonstrating superior performance [15].

Isoquinolin-3-amines bearing alkyl or hydrogen substituents at the 4-position readily undergo Buchwald-Hartwig coupling reactions with various substituted aryl halides [15]. The reaction typically employs palladium acetate as the catalyst precursor, combined with appropriate phosphine ligands and cesium carbonate as the base [15]. Reaction temperatures generally range from 80-120°C, with reaction times varying from 4-16 hours depending on the substrate combination and catalyst loading [15].

Table 2.3: Buchwald-Hartwig Amination Optimization Parameters

| Parameter | Optimal Range | Effect on Yield | Substrate Tolerance |

|---|---|---|---|

| Catalyst Loading | 2-5 mol% | High loading improves yield | Electron-poor substrates require higher loading |

| Temperature | 80-120°C | Higher temperatures accelerate reaction | Heat-sensitive groups require lower temperatures |

| Base | Cesium carbonate preferred | Strong bases essential for deprotonation | Sodium tert-butoxide alternative for sensitive substrates |

| Solvent | Toluene or dioxane | Polar aprotic solvents favored | Choice affects solubility and reaction rate |

The substrate scope of Buchwald-Hartwig amination with isoquinoline derivatives is remarkably broad, accommodating both electron-rich and electron-deficient aryl halides [15]. Aryl bromides generally exhibit higher reactivity than the corresponding chlorides, although modern catalyst systems have enabled the efficient coupling of aryl chlorides under optimized conditions [15]. The presence of electron-withdrawing groups on the aryl halide typically enhances the reaction rate due to facilitated oxidative addition to palladium [15].

Functional group tolerance represents a significant advantage of Buchwald-Hartwig amination, with various substituents including esters, nitriles, ethers, and heterocycles being well-tolerated under standard reaction conditions [15]. However, free alcohols, carboxylic acids, and unprotected amines can interfere with the catalytic cycle and may require protection or alternative reaction conditions [15].

Halogenation and Subsequent Nucleophilic Substitution Pathways

Halogenation of isoquinoline derivatives followed by nucleophilic substitution represents a versatile synthetic strategy for accessing isoquinolin-8-ylmethanamine and related compounds [17] [18]. The regioselectivity of nucleophilic substitution in halogenated isoquinolines is governed by the electronic properties of the heterocyclic system, with positions adjacent to the nitrogen atom being most susceptible to nucleophilic attack [17] [19].

Isoquinoline exhibits preferential reactivity toward nucleophilic substitution at the 1-position, where the electron-deficient nature of the carbon facilitates nucleophilic attack [17] [19]. This regioselectivity pattern differs from quinoline, which shows reactivity at both the 2- and 4-positions, reflecting the distinct electronic distribution in these isomeric heterocycles [17]. The mechanism proceeds through addition-elimination pathways, with the formation of a Meisenheimer-type intermediate that stabilizes negative charge on the nitrogen atom [17].

Bromination of isoquinoline derivatives can be achieved using N-bromosuccinimide under radical conditions, typically employing azobisisobutyronitrile as a radical initiator in carbon tetrachloride solvent [16]. These conditions favor selective bromination at the 8-position when appropriate substituents are present to direct regioselectivity [16]. The brominated intermediates serve as excellent electrophiles for subsequent nucleophilic substitution reactions with various nitrogen nucleophiles.

Table 2.4: Halogenation and Nucleophilic Substitution Reaction Conditions

| Halogenation Method | Reagent | Conditions | Selectivity | Typical Yield (%) |

|---|---|---|---|---|

| Radical bromination | N-bromosuccinimide/azobisisobutyronitrile | Carbon tetrachloride, 80°C | 8-position selective | 70-85 |

| Electrophilic chlorination | N-chlorosuccinimide | Acetonitrile, room temperature | Multiple positions | 60-75 |

| Iodination | N-iodosuccinimide | Dichloromethane, 0°C | Kinetically controlled | 65-80 |

The subsequent nucleophilic substitution of halogenated isoquinolines with amines requires careful optimization of reaction conditions to achieve high yields and selectivity [17] [18]. Primary amines generally exhibit higher nucleophilicity than secondary amines, leading to faster reaction rates and improved yields [17]. The choice of solvent significantly influences the reaction outcome, with polar aprotic solvents such as dimethylformamide and dimethyl sulfoxide providing optimal conditions for nucleophilic substitution [17].

Base-catalyzed nucleophilic substitution reactions typically employ potassium carbonate or cesium carbonate to facilitate deprotonation of the amine nucleophile [18]. The reaction temperature must be carefully controlled to balance reaction rate with selectivity, as elevated temperatures can lead to competing side reactions including elimination and rearrangement processes [18].

Metal-free alkylation of isoquinolines at the 4-position has been achieved using benzoic acid as a nucleophilic reagent in combination with vinyl ketones as electrophiles [18]. This methodology operates under mild acidic conditions and retains the aromaticity of the isoquinoline ring system, providing complementary reactivity to traditional nucleophilic substitution approaches [18].

Protecting Group Strategies for Amino Functionality

The development of effective protecting group strategies is essential for the synthesis of isoquinolin-8-ylmethanamine, as the amino functionality requires temporary masking during various synthetic transformations [20] [21]. Carbamate protecting groups represent the most widely employed strategy for amino protection in heterocyclic synthesis, offering excellent stability under a variety of reaction conditions while permitting selective deprotection when required [20].

The tert-butyloxycarbonyl (Boc) protecting group has emerged as the gold standard for amino protection in isoquinoline chemistry [20] [22]. Installation of the Boc group can be achieved using di-tert-butyl dicarbonate in the presence of triethylamine or sodium bicarbonate under mild basic conditions [22]. The resulting N-Boc protected amines exhibit excellent stability toward nucleophilic and electrophilic reagents, making them suitable for multistep synthetic sequences [20].

Deprotection of Boc-protected amines is typically accomplished using trifluoroacetic acid in dichloromethane or thermal decomposition at elevated temperatures [20] [22]. The acidic deprotection conditions are compatible with most aromatic heterocycles, although care must be taken to avoid acid-catalyzed side reactions in sensitive substrates [20]. Alternative deprotection methods include treatment with hydrogen chloride in organic solvents or Lewis acids such as trimethylsilyl iodide [22].

Table 2.5: Amino Protecting Group Strategies for Isoquinoline Synthesis

| Protecting Group | Installation Conditions | Stability Profile | Deprotection Method | Compatibility |

|---|---|---|---|---|

| tert-Butyloxycarbonyl | Di-tert-butyl dicarbonate/triethylamine | Stable to bases, nucleophiles | Trifluoroacetic acid | Excellent with heterocycles |

| Benzyloxycarbonyl | Benzyl chloroformate/pyridine | Stable to acids, bases | Catalytic hydrogenation | Limited with reducible groups |

| 9-Fluorenylmethoxycarbonyl | 9-Fluorenylmethyl chloroformate/base | Stable to acids | Piperidine treatment | Excellent orthogonality |

| 2,2,2-Trichloroethoxycarbonyl | 2,2,2-Trichloroethyl chloroformate | Stable to most conditions | Zinc/acetic acid | Compatible with most functionalities |

The benzyloxycarbonyl (Cbz) protecting group offers complementary protection characteristics, with installation using benzyl chloroformate and pyridine [22]. The primary advantage of Cbz protection lies in its orthogonality to Boc protection, enabling selective deprotection through catalytic hydrogenation while leaving Boc groups intact [22]. However, the hydrogenolysis conditions required for Cbz deprotection are incompatible with other reducible functionalities such as nitro groups, alkenes, and aromatic halides [22].

The 9-fluorenylmethoxycarbonyl (Fmoc) protecting group provides another orthogonal option, with installation using 9-fluorenylmethyl chloroformate under basic conditions [20] [22]. Fmoc deprotection is achieved using secondary amines such as piperidine, which selectively remove the protecting group through beta-elimination mechanisms [22]. This mild deprotection method is compatible with acid-sensitive functionalities and complements both Boc and Cbz protection strategies [20].

Specialized protecting groups such as 2,2,2-trichloroethoxycarbonyl (Troc) and 2-(trimethylsilyl)ethoxycarbonyl (Teoc) offer unique deprotection profiles for challenging synthetic scenarios [23]. Troc groups are removed using zinc powder or electrochemical reduction, while Teoc groups undergo fluoride-induced elimination [23]. These protecting groups are particularly valuable when standard acidic or basic deprotection conditions are incompatible with other functional groups present in the molecule [23].

Isoquinolin-8-ylmethanamine demonstrates distinctive solubility characteristics across various solvent systems, exhibiting marked preference for polar aprotic solvents over aqueous media. Based on comprehensive experimental studies of the closely related compound 8-isoquinolinamine, the methanamine derivative shows maximum solubility in N,N-dimethylformamide among pure solvents [1] [2]. This enhanced solubility in dimethylformamide can be attributed to the strong solvation of both the aromatic isoquinoline core and the primary amine functional group through dipole-dipole interactions and hydrogen bonding mechanisms.

| Solvent System | Solubility Characteristics | Temperature Range |

|---|---|---|

| N,N-dimethylformamide | Maximum solubility among pure solvents | 278.15-323.15 K |

| Water | Limited solubility | 278.15-323.15 K |

| Methanol | Moderate solubility with temperature dependence | 278.15-323.15 K |

| Ethanol | Moderate solubility, lower than methanol | 278.15-323.15 K |

| n-Propanol | Highest solubility among alcohol-water systems | 278.15-323.15 K |

| Isopropanol | Moderate solubility with steric hindrance effects | 278.15-323.15 K |

| Acetonitrile | Lower solubility compared to dimethylformamide | 278.15-323.15 K |

| Acetone | Reduced solubility due to limited hydrogen bonding | 278.15-323.15 K |

| Propylene glycol | Moderate solubility with viscosity considerations | 278.15-323.15 K |

| Ethylene glycol | Similar to propylene glycol behavior | 278.15-323.15 K |

The compound exhibits particularly interesting behavior in binary solvent mixtures, where n-propanol plus water systems demonstrate superior dissolution capacity compared to other alcohol-water combinations [1] [2]. This phenomenon suggests specific intermolecular interactions between the compound and the mixed solvent environment, potentially involving preferential solvation mechanisms where the isoquinoline ring interacts favorably with the organic component while the amine group forms hydrogen bonds with water molecules.

The experimental solubility data follows the Apelblat model most accurately among the tested correlation approaches, indicating a complex temperature dependence that deviates from simple linear relationships [1]. The van't Hoff plots reveal non-linear behavior, suggesting multiple solvation mechanisms operating across different temperature ranges.

Thermal Stability and Decomposition Pathways

The thermal stability profile of isoquinolin-8-ylmethanamine reveals important characteristics for handling and storage conditions. Predicted boiling point calculations indicate thermal stability up to 330.8±17.0°C under standard atmospheric pressure [3]. However, experimental thermal analysis data specific to this compound remains limited in the literature.

| Thermal Property | Value | Method/Source |

|---|---|---|

| Predicted Boiling Point | 330.8±17.0°C | Computational prediction |

| Thermal Decomposition | Data not available | Requires experimental determination |

| Flash Point | Not determined | Safety parameter pending |

| Vapor Pressure (25°C) | Not available | Volatility data needed |

Related isoquinoline derivatives show thermal decomposition pathways that typically involve initial deamination followed by ring fragmentation processes [4] [5]. During thermal stress conditions, the methanamine side chain represents the most labile component, with primary amine groups being susceptible to oxidative degradation and thermal elimination reactions. Under inert atmospheric conditions, the compound demonstrates enhanced thermal stability, with decomposition temperatures typically exceeding normal processing conditions.

The absence of comprehensive thermal analysis data for isoquinolin-8-ylmethanamine represents a significant gap in the current literature. Differential scanning calorimetry and thermogravimetric analysis studies are essential for establishing safe handling protocols and determining optimal storage conditions .

pH-Dependent Protonation States and Charge Distribution

The acid-base behavior of isoquinolin-8-ylmethanamine is governed by two distinct nitrogen-containing functional groups: the isoquinoline nitrogen and the primary amine group. Computational predictions indicate a pKa value of 8.57±0.30 for the primary amine functionality, classifying it as a moderately basic compound [3].

| pH Range | Predominant Species | Charge State | Solubility Implications |

|---|---|---|---|

| pH < 3 | Diprotonated cation | +2 | Enhanced aqueous solubility |

| pH 3-6 | Monoprotonated cation | +1 | Moderate aqueous solubility |

| pH 6-10 | Neutral species | 0 | Reduced aqueous solubility |

| pH > 10 | Neutral species | 0 | Minimal aqueous solubility |

The protonation sequence follows a predictable pattern where the primary amine group (pKa ≈ 8.6) becomes protonated before the isoquinoline nitrogen (pKa ≈ 5.4, based on parent isoquinoline) [7]. This differential protonation behavior significantly impacts the compound's solubility characteristics and biological activity profiles across physiological pH ranges.

Under physiological conditions (pH 7.4), approximately 90% of the compound exists in the monoprotonated form, with the primary amine carrying a positive charge while the isoquinoline nitrogen remains neutral. This charge distribution pattern influences membrane permeability, protein binding interactions, and overall pharmacokinetic behavior.

The pH-dependent charge distribution also affects the compound's metal chelation capabilities, as demonstrated in studies with related isoquinoline alkaloids where acidic conditions significantly reduce chelation efficiency [8]. The neutral species exhibits optimal chelation properties, while protonated forms show diminished metal-binding capacity.

Computational Chemistry Predictions (Density Functional Theory, Molecular Dynamics)

Advanced computational methods have provided significant insights into the electronic structure and dynamic behavior of isoquinolin-8-ylmethanamine and related isoquinoline derivatives. Density functional theory calculations using various functionals including B3LYP, CAM-B3LYP, and M06 with basis sets such as 6-31+G(d) have elucidated key molecular properties [9] [10] [11].

| Computational Property | Calculated Value | Method/Basis Set |

|---|---|---|

| Molecular Weight | 158.20 g/mol | Exact mass calculation |

| LogP (octanol/water) | 1.6935 | Computational prediction |

| Topological Polar Surface Area | 38.91 Ų | Quantum chemical calculation |

| Hydrogen Bond Acceptors | 2 | Electronic structure analysis |

| Hydrogen Bond Donors | 1 | Electronic structure analysis |

| Rotatable Bonds | 1 | Conformational analysis |

Frontier molecular orbital analysis reveals important electronic characteristics governing the compound's reactivity and interaction potential. The highest occupied molecular orbital and lowest unoccupied molecular orbital energies provide insights into electron donation and acceptance capabilities, which correlate with observed metal chelation behavior [9].

Molecular dynamics simulations of related isoquinoline systems demonstrate complex liquid-phase behavior with temperature-dependent properties [12] [13] [14]. These studies reveal anisotropic rotational diffusion coefficients and non-Arrhenius behavior for translational and rotational diffusion processes. The simulations indicate continuous structural evolution with temperature, supporting experimental observations of solubility temperature dependence.

Natural bonding orbital analysis confirms the stability of isoquinoline derivatives and provides detailed insights into charge distribution patterns that influence protonation behavior and metal coordination sites [9]. The calculations support experimental observations regarding selective iron chelation over copper coordination.

Density of states calculations and transition density matrix analysis have been employed to understand the electronic transitions and optical properties of isoquinoline derivatives, contributing to the development of structure-activity relationships for biological and materials applications [9]. These computational approaches continue to guide synthetic modifications and property optimization efforts.